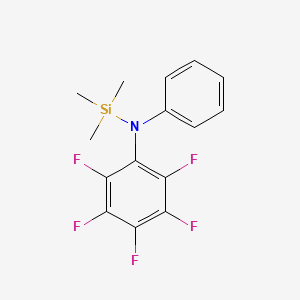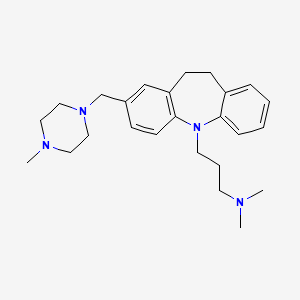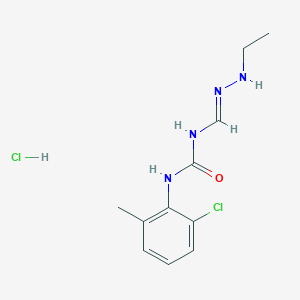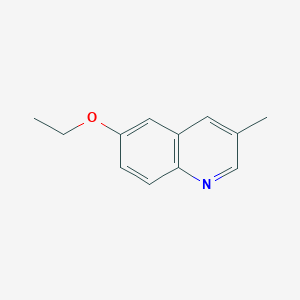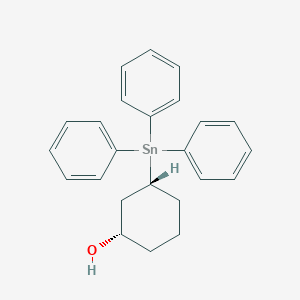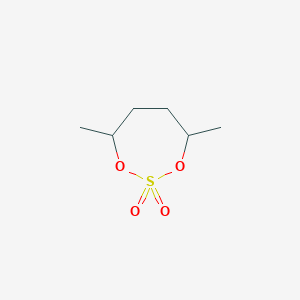![molecular formula C14H20 B14500699 2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene CAS No. 63527-90-2](/img/structure/B14500699.png)
2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetramethylbicyclo[422]deca-3,7,9-triene is a bicyclic hydrocarbon compound characterized by its unique structure, which includes two fused cyclohexane rings with four methyl groups attached at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or other reduced hydrocarbons. Substitution reactions can result in the formation of halogenated compounds or other substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of steric hindrance on chemical reactivity.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is used in the synthesis of advanced materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism by which 2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,7-Tetramethylbicyclo[4.3.0]nona-4,7,9(1)-triene: This compound has a similar bicyclic structure but with different methyl group positions and ring sizes.
2,2-Dimethylbicyclo[2.2.2]octane: Another bicyclic compound with a different ring system and fewer methyl groups.
Uniqueness
2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene is unique due to its specific arrangement of methyl groups and the stability of its bicyclic structure. This makes it particularly useful in studies of steric effects and as a precursor for various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
63527-90-2 |
|---|---|
Molekularformel |
C14H20 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
2,2,5,5-tetramethylbicyclo[4.2.2]deca-3,7,9-triene |
InChI |
InChI=1S/C14H20/c1-13(2)9-10-14(3,4)12-7-5-11(13)6-8-12/h5-12H,1-4H3 |
InChI-Schlüssel |
YRWBRMDPALPTJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC(C2C=CC1C=C2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)
![2-Hydroxyspiro[4.5]deca-2,7-dien-1-one](/img/structure/B14500626.png)
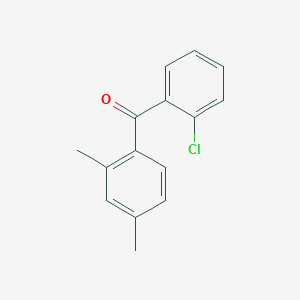
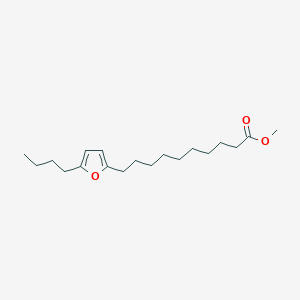
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
